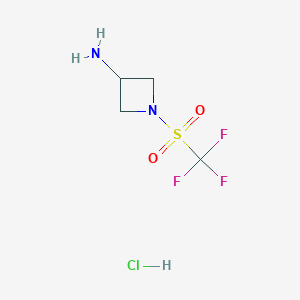

1-(Trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

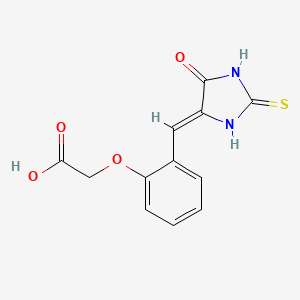

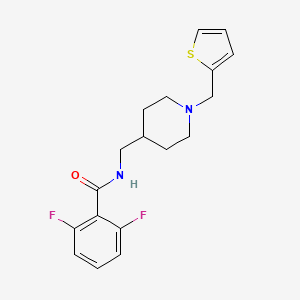

1-(Trifluoromethylsulfonyl)azetidin-3-amine is a chemical compound with the CAS number 1449278-62-9 . It is used as a laboratory chemical .

Synthesis Analysis

The synthetic chemistry of azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Chemical Reactions Analysis

Azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, have been found to be excellent candidates for various chemical reactions due to their strained structure . For instance, Kumar et al. have developed a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones .Aplicaciones Científicas De Investigación

Efficient Diazotransfer Reagent Development

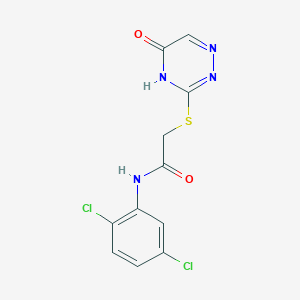

This chemical has been related to the development of efficient, inexpensive, and stable diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride. These reagents are crucial for converting primary amines into azides and activated methylene substrates into diazo compounds, offering a cost-effective and practical solution for large-scale synthesis from readily available materials (Goddard-Borger & Stick, 2007).

Catalysis in Organic Synthesis

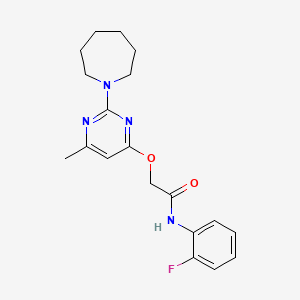

The compound has been used to catalyze Friedel–Crafts acylation of aromatics with β-lactams, resulting in β-amino aromatic ketones with good to excellent yields. This highlights its potential as a catalyst in the synthesis of complex organic molecules, contributing to the development of new chemical entities with significant yields (Anderson & Tepe, 2002).

Synthesis of α-Keto Amides and Natural Products

Another application involves the synthesis of α-keto amides via azetidinone ring-opening, which is pivotal in the synthesis of natural products like the serine protease inhibitor poststatin. This method demonstrates the compound's role in enabling efficient ring-opening reactions with amine nucleophiles, leading to significant overall yields in the synthesis of biologically relevant molecules (Khim & Nuss, 1999).

Modification of Polysulfone Membranes

Research has also explored its utility in the chemical modification of polysulfone (PSf) membranes to improve hydrophilicity and blood compatibility, indicating its significance in biomedical applications, particularly in enhancing the performance of medical devices and materials (Xiang et al., 2014).

Click Chemistry and Triazole Synthesis

Furthermore, its derivative imidazole-1-sulfonyl azide hydrochloride has been employed in a practical one-pot, three-component copper-catalyzed click triazole synthesis, showcasing its role in the efficient assembly of 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and drug development (Smith et al., 2009).

Safety and Hazards

1-(Trifluoromethylsulfonyl)azetidin-3-amine can cause serious eye irritation, may cause respiratory irritation, is harmful in contact with skin, very toxic to aquatic life, and harmful if inhaled . It is advised to avoid breathing dust/fumes/gas/mist/vapours/spray, store in a well-ventilated place, keep the container tightly closed, and wash hands thoroughly after handling .

Direcciones Futuras

The future directions for the research and development of azetidines, including 1-(Trifluoromethylsulfonyl)azetidin-3-amine, could involve further exploration of their synthetic chemistry, given their ubiquity in natural products and importance in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry, as well as their prospects in catalytic processes, make them promising candidates for future research .

Propiedades

IUPAC Name |

1-(trifluoromethylsulfonyl)azetidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O2S.ClH/c5-4(6,7)12(10,11)9-1-3(8)2-9;/h3H,1-2,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMCGGJADVLQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)

![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)

![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)

![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)

![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)

![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)